molecular formula C12H12N2OS B12638210 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide

Cat. No.: B12638210
M. Wt: 232.30 g/mol
InChI Key: DMULKANRCSXSBR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-hydroxybenzo[b]thiophene and allyl bromide.

    Allylation: The hydroxyl group of 6-hydroxybenzo[b]thiophene is allylated using allyl bromide in the presence of a base such as potassium carbonate. This reaction forms 6-(allyloxy)benzo[b]thiophene.

    Carboximidamide Formation: The allylated product is then reacted with cyanamide under acidic conditions to form the carboximidamide group, resulting in the final product, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(Allyloxy)benzo[b]thiophene-2-carboximidamide can be compared with other similar compounds, such as:

    Benzofuran-2-carboximidamide: Similar in structure but contains an oxygen atom instead of a sulfur atom in the heterocyclic ring.

    Benzo[b]thiophene-2-carboxamide: Lacks the allyloxy group and has a carboxamide group instead of a carboximidamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-prop-2-enoxy-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C12H12N2OS/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h2-4,6-7H,1,5H2,(H3,13,14)

InChI Key

DMULKANRCSXSBR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(S2)C(=N)N

Origin of Product

United States

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